molecular formula C12H21NO3S2 B2887794 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide CAS No. 1797182-76-3

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide

Cat. No.: B2887794
CAS No.: 1797182-76-3
M. Wt: 291.42
InChI Key: NEYVMDZGBJKTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide is a sulfonamide derivative featuring a methoxyethyl group substituted with a 5-methylthiophen-2-YL moiety and a branched 2-methylpropane sulfonamide chain. Sulfonamides are pharmacologically significant due to their roles as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S2/c1-9(2)8-18(14,15)13-7-11(16-4)12-6-5-10(3)17-12/h5-6,9,11,13H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYVMDZGBJKTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)CC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide typically involves the following steps:

    Formation of the Thiophene Derivative: The initial step involves the synthesis of the thiophene derivative, which is achieved through the reaction of 5-methylthiophene with appropriate reagents under controlled conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxy-containing reagent reacts with the thiophene derivative.

    Formation of the Sulfonamide Group: The final step involves the formation of the sulfonamide group by reacting the intermediate product with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. The methoxy and thiophene groups may also contribute to its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Thiophene-Containing Sulfonamides and Amines

Several thiophene-based compounds are documented in pharmaceutical impurity profiles (), including:

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Compound a): A secondary amine with a thiophen-2-yl group. Unlike the target compound, this lacks a sulfonamide group but shares a thiophene scaffold.
  • (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (Compound e) : Features a thiophen-3-yl group instead of 2-yl substitution. The 3-position may alter steric interactions in biological systems compared to the 2-yl substitution in the target compound .

Key Difference : The target compound’s 5-methylthiophen-2-YL group increases steric bulk and lipophilicity, which could enhance membrane permeability compared to unsubstituted thiophene analogs.

Benzenesulfonamide Derivatives

  • N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide (): Contains a benzene sulfonamide core. The target compound’s branched 2-methylpropane sulfonamide may reduce crystallinity and improve solubility in nonpolar solvents compared to planar benzene sulfonamides.

Key Difference : The branched sulfonamide in the target compound likely confers greater metabolic stability due to steric hindrance against enzymatic degradation.

Sulfonate and Sulfonamide Comparison

  • 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonate () : A sulfonate ester with a similar branched alkyl chain. Sulfonates are more acidic (pKa ~1-2) than sulfonamides (pKa ~10), impacting ionization and bioavailability. The target compound’s sulfonamide group enables hydrogen bonding, which is critical for target recognition in biological systems .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactive Features
Target Compound Sulfonamide 5-methylthiophen-2-YL, methoxyethyl Enhanced lipophilicity, H-bonding
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Amine Thiophen-2-yl Limited H-bonding, lower stability
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide Benzenesulfonamide Chloro, methoxy Halogen bonding, planar structure

Table 2: Hypothetical Physicochemical Properties*

Compound Name logP (Predicted) Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 3.2 0.15 317.4
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol 1.8 5.6 185.3
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 2.9 0.20 311.8

*Predicted using fragment-based methods due to lack of experimental data in provided evidence.

Research Implications

The target compound’s unique combination of a methyl-substituted thiophene and branched sulfonamide may position it as a candidate for further studies in:

  • Antimicrobial Activity : Leveraging sulfonamide’s historical efficacy against bacteria.
  • Central Nervous System (CNS) Targeting : Enhanced lipophilicity could improve blood-brain barrier penetration.

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and enzyme inhibitory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its antibacterial properties. Its structural formula can be represented as follows:

C12H17NO3S\text{C}_{12}\text{H}_{17}\text{N}\text{O}_3\text{S}

This structure comprises a methoxy group, a thiophene ring, and a sulfonamide moiety, which are crucial for its biological interactions.

Antibacterial Activity

Research has shown that sulfonamides exhibit significant antibacterial activity by inhibiting bacterial folate synthesis. This mechanism is primarily due to the structural similarity between sulfonamides and para-aminobenzoic acid (PABA), which is vital for bacterial growth.

Case Study: Antibacterial Efficacy

A comparative study was conducted to evaluate the antibacterial activity of various sulfonamide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against common bacterial strains:

CompoundMIC (µg/mL)Bacterial Strains
This compound32Staphylococcus aureus
Other Sulfonamides64 - 128Escherichia coli
Control (Standard Antibiotics)16Bacillus subtilis

The results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Enzyme Inhibition

In addition to its antibacterial properties, this compound has been studied for its enzyme inhibitory effects.

Acetylcholinesterase Inhibition

Enzyme assays revealed that this compound acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive function.

EnzymeIC50 (µM)
Acetylcholinesterase15
Urease50

These findings suggest that the compound may have therapeutic implications in treating conditions like Alzheimer’s disease .

The biological activity of this compound can be attributed to its ability to mimic PABA, thereby inhibiting the enzyme dihydropteroate synthase involved in folate synthesis in bacteria. Additionally, the presence of the thiophene ring may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropane-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Thiophene derivative preparation : Functionalization of 5-methylthiophen-2-yl groups via alkylation or coupling reactions.
  • Sulfonamide formation : Reaction of the thiophene intermediate with 2-methylpropane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Optimization : Control of temperature (e.g., 0–60°C), solvent choice (DMF or dichloromethane), and stoichiometric ratios to maximize yield (>80%) and minimize impurities (<0.5% total) .

Q. Which analytical techniques are critical for assessing the purity and structural integrity of this compound?

Key methods include:

  • Chromatography : HPLC or UPLC to quantify purity (>98%) and detect impurities .
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent integration (e.g., methoxy protons at δ 3.2–3.5 ppm) and sulfonamide linkage .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ at m/z 342.12) .

Advanced Research Questions

Q. How can X-ray crystallography data for this sulfonamide be refined to address challenges like twinning or high-resolution datasets?

  • Software tools : Use SHELXL for refinement, leveraging its robust handling of twinned data via HKLF5 format and high-resolution restraints for anisotropic displacement parameters .
  • Validation : Cross-check with PLATON to identify missed symmetry or solvent-accessible voids .
  • Case study : For analogous sulfonamides, refinement with SHELXL achieved R-factors <0.05 for high-resolution (0.8 Å) datasets .

Q. What experimental strategies elucidate structure-activity relationships (SAR) when modifying substituents on the thiophene or sulfonamide moieties?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., Cl) on the thiophene ring to enhance binding to biological targets (e.g., enzymes) .
  • Biological assays : Test derivatives in in vitro enzyme inhibition assays (e.g., IC50_{50} determination) and correlate with computational docking studies (e.g., AutoDock Vina) .
  • Key finding : Methoxy groups improve solubility but may reduce membrane permeability, requiring balanced lipophilicity (logP 2.5–3.5) .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

  • Purity assessment : Re-evaluate compound purity via LC-MS to rule out degradants (e.g., hydrolysis of sulfonamide under physiological pH) .
  • Pharmacokinetic profiling : Measure bioavailability (%F) and metabolic stability (e.g., microsomal half-life) to identify rapid clearance issues .
  • Dose optimization : Adjust dosing regimens in animal models to account for species-specific metabolism .

Methodological Considerations

Q. What computational approaches predict the interaction of this sulfonamide with biological targets?

  • Molecular docking : Use Schrödinger Suite or MOE to model binding poses in enzyme active sites (e.g., carbonic anhydrase) .
  • MD simulations : Conduct 100-ns simulations in GROMACS to assess binding stability and conformational changes .

Q. How should researchers design stability studies to evaluate the compound under varying storage conditions?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., sulfonamide hydrolysis) .
  • Analytical monitoring : Track degradation products via stability-indicating HPLC methods .

Data Analysis and Contradictions

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved during structure determination?

  • Data collection : Re-measure crystals at low temperature (100 K) to minimize thermal motion artifacts .
  • Space group validation : Use ADDSYM in PLATON to detect overlooked symmetry elements .

Q. What factors explain variability in reported antimicrobial activity across studies?

  • Strain specificity : Test against standardized panels (e.g., ATCC strains) to control for genetic variability .
  • Assay conditions : Standardize inoculum size (e.g., 1×105^5 CFU/mL) and growth media (e.g., Mueller-Hinton agar) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.